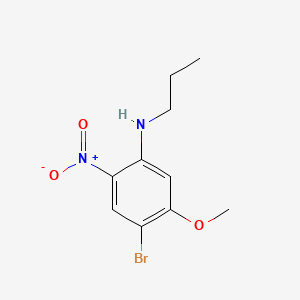

4-Bromo-5-methoxy-2-nitro-N-propylaniline

Descripción

BenchChem offers high-quality 4-Bromo-5-methoxy-2-nitro-N-propylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-methoxy-2-nitro-N-propylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-5-methoxy-2-nitro-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-3-4-12-8-6-10(16-2)7(11)5-9(8)13(14)15/h5-6,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYSDNLJABVUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681505 | |

| Record name | 4-Bromo-5-methoxy-2-nitro-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-69-7 | |

| Record name | Benzenamine, 4-bromo-5-methoxy-2-nitro-N-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-methoxy-2-nitro-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-5-methoxy-2-nitro-N-propylaniline CAS number and properties

An In-Depth Technical Guide to 4-Bromo-5-methoxy-2-nitro-N-propylaniline

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-5-methoxy-2-nitro-N-propylaniline, a substituted nitroaniline with significant potential as a chemical intermediate in the fields of pharmaceutical development, agrochemicals, and materials science. This document details its physicochemical properties, outlines a logical synthetic pathway, discusses its potential applications based on its structural motifs, and provides essential safety and handling information derived from analogous compounds. The guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this molecule's unique functional group combination for the synthesis of novel, high-value compounds.

Core Compound Identification and Physicochemical Properties

4-Bromo-5-methoxy-2-nitro-N-propylaniline is a polysubstituted aromatic amine. The strategic placement of its functional groups—a bromine atom, a methoxy group, a nitro group, and an N-propyl substituent—makes it a versatile building block in organic synthesis. The electron-withdrawing nitro group, the meta-positioned methoxy and bromo groups, and the secondary amine provide multiple reactive sites for further chemical elaboration.

Table 1: Physicochemical Properties of 4-Bromo-5-methoxy-2-nitro-N-propylaniline

| Property | Value | Source |

| CAS Number | 1280786-69-7 | [1] |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | Derived |

| Molecular Weight | 290.13 g/mol | Derived |

| MDL Number | MFCD18783106 | |

| IUPAC Name | 4-bromo-5-methoxy-2-nitro-N-propylaniline | N/A |

| SMILES | CCCNC1=CC(=C(C=C1[O-])Br)OC | Derived |

| InChIKey | N/A | N/A |

Synthesis and Experimental Protocols

Causality of Experimental Design

The chosen methodology is an N-alkylation reaction . The primary amine of the starting material, 4-Bromo-5-methoxy-2-nitroaniline, acts as a nucleophile. The addition of a mild base is crucial; its purpose is to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic alkyl halide (1-bromopropane). A polar aprotic solvent like acetone or N,N-Dimethylformamide (DMF) is selected to dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile.

Proposed Experimental Protocol: N-propylation

Objective: To synthesize 4-Bromo-5-methoxy-2-nitro-N-propylaniline from 4-Bromo-5-methoxy-2-nitroaniline.

Materials:

-

4-Bromo-5-methoxy-2-nitroaniline (1.0 eq)

-

1-Bromopropane (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-5-methoxy-2-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add a sufficient volume of anhydrous acetone to dissolve the starting material.

-

Begin vigorous stirring and add 1-bromopropane (1.2 eq) to the suspension.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Rinse the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude residue via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-Bromo-5-methoxy-2-nitro-N-propylaniline.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Synthesis Workflow Diagram

Caption: Proposed synthesis of the target compound via N-alkylation.

Applications in Research and Drug Development

While direct applications of 4-Bromo-5-methoxy-2-nitro-N-propylaniline are not extensively documented, its structure suggests significant utility as a versatile intermediate for creating more complex molecules.[5]

A Hub for Synthetic Diversification

The compound's functional groups offer distinct sites for sequential chemical modifications:

-

Nitro Group Reduction: The nitro group can be readily reduced to a primary amine, opening pathways to a wide array of derivatives such as amides, sulfonamides, or for building heterocyclic rings like benzimidazoles.

-

Palladium-Catalyzed Cross-Coupling: The bromine atom is an excellent handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern pharmaceutical synthesis.[6]

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group activates the aromatic ring, potentially allowing for the substitution of the bromine atom by strong nucleophiles.

Potential as a Pharmacophore Precursor

The substituted aniline motif is prevalent in a vast number of bioactive molecules and approved drugs.

-

Anticancer Agents: Structurally related N-(methoxyphenyl)benzenesulphonamides bearing bromo and methoxy substitutions have demonstrated potent cytotoxic effects against human cancer cell lines, including breast adenocarcinoma (MCF7).[7] These compounds were found to act as antimitotic agents by inhibiting tubulin polymerization.[7] This suggests that derivatives of 4-Bromo-5-methoxy-2-nitro-N-propylaniline could be explored for similar activities.

-

Enzyme Inhibitors: The nitroarene core is a key component in various drugs, including nimesulide, a selective COX-2 inhibitor.[8] The synthesis of analogs with varied substitution patterns is a common strategy in drug discovery to optimize potency and selectivity.

-

Antimicrobial and Antiparasitic Agents: Many nitro-containing heterocyclic drugs, such as metronidazole and nitrofurans, are mainstays in treating microbial and parasitic infections.[8] This compound could serve as a starting point for synthesizing novel nitroaromatic-based therapeutic agents.

Safety, Handling, and Hazard Profile

No specific Material Safety Data Sheet (MSDS) exists for 4-Bromo-5-methoxy-2-nitro-N-propylaniline. Therefore, its hazard profile must be inferred from structurally similar compounds, such as 4-Bromo-2-nitroaniline.[9] All handling should be performed by trained personnel in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE).

Table 2: Inferred Hazard Profile and Precautionary Measures

| Hazard Category | GHS Classification (Inferred) | Precautionary Statements (Inferred) |

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[10] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[9][10] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[9][10] |

| Respiratory | STOT SE 3 | H335: May cause respiratory irritation.[9][11] |

| Personal Protection | N/A | P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] |

| Handling | N/A | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10] P264: Wash skin thoroughly after handling.[10] |

| Storage | N/A | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9] Recommended to keep in a dark, dry place at room temperature.[2] |

References

- 4-Bromo-5-methoxy-2-nitro-N-propylaniline. Chemical Information.

- 4-Bromo-5-methoxy-2-nitro-N-propylaniline | 1280786-69-7. ChemicalBook.

- 4-Bromo-5-ethoxy-2-nitro-N-propylaniline | C11H15BrN2O3 | CID 53216250. PubChem.

- 4-Bromo-5-methoxy-2-nitroaniline | 173312-36-2. BLD Pharm.

- 4-bromo-5-methoxy-2-nitro-aniline 97% | CAS: 173312-36-2. AChemBlock.

- 4-Bromo-5-methoxy-2-nitroaniline | 173312-36-2. ChemicalBook.

- Safety Data Sheet for 4-Bromo-2-nitroaniline. Generic.

- 4-Bromo-5-methoxy-2-nitroaniline. MySkinRecipes.

- 4-Bromo-2-nitro-5-propoxy-N-propylaniline. Benchchem.

- Safety Data Sheet for 4-Bromo-N,N-dimethylaniline. Sigma-Aldrich.

- Safety Data Sheet. Sigma-Aldrich.

- Safety Data Sheet for 4-Bromo-2-methoxy-N-methyl-6-nitroaniline. CymitQuimica.

- Safety Data Sheet for 4-Methoxy-2-nitroaniline. Fisher Scientific.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.

- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC - NIH.

Sources

- 1. 4-Bromo-5-methoxy-2-nitro-N-propylaniline | 1280786-69-7 [chemicalbook.com]

- 2. 173312-36-2|4-Bromo-5-methoxy-2-nitroaniline|BLD Pharm [bldpharm.com]

- 3. 4-bromo-5-methoxy-2-nitro-aniline 97% | CAS: 173312-36-2 | AChemBlock [achemblock.com]

- 4. 4-Bromo-5-methoxy-2-nitroaniline | 173312-36-2 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Bromo-5-methoxy-2-nitroaniline [myskinrecipes.com]

- 7. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Bromo-5-methoxy-2-nitro-N-propylaniline

Abstract

This technical guide provides a detailed examination of the physicochemical properties of 4-Bromo-5-methoxy-2-nitro-N-propylaniline, a substituted nitroaniline derivative of interest in synthetic chemistry. Given the limited availability of published experimental data for this specific compound, this document serves as a foundational resource, combining theoretical predictions based on its chemical structure with established, field-proven experimental protocols for its empirical characterization. We present a logical framework for researchers and drug development professionals to approach the analysis of this molecule, covering its structural identification, predicted properties, and robust methodologies for determining its melting point and solubility profile. Furthermore, we outline the expected spectroscopic signatures for structural confirmation and provide essential safety and handling guidelines based on analogous compounds. The protocols described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Molecular Structure and Identification

4-Bromo-5-methoxy-2-nitro-N-propylaniline is a complex aromatic amine whose chemical behavior is dictated by the interplay of its diverse functional groups: a weakly basic N-propylaniline core, an electron-withdrawing nitro group, an electron-donating methoxy group, and a halogen substituent. Understanding this structure is fundamental to predicting its properties and reactivity.

Figure 1: Chemical Structure of 4-Bromo-5-methoxy-2-nitro-N-propylaniline.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4-bromo-5-methoxy-2-nitro-N-propylaniline | - |

| CAS Number | 1280786-69-7 | [1][2] |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | Calculated |

| Molecular Weight | 289.13 g/mol | Calculated |

Predicted Physicochemical Properties

The properties of this compound are inferred from its structure and data on analogous molecules, such as 4-bromo-2-nitroaniline.[3][4] The combination of a bulky, nonpolar propyl group with several polar functional groups suggests it will be a crystalline solid with low aqueous solubility but good solubility in common organic solvents.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value / Observation | Rationale & Commentary |

|---|---|---|

| Appearance | Yellow to orange crystalline solid | The nitroaniline chromophore typically imparts a distinct color.[3] |

| Melting Point | Undetermined; expected to be a distinct solid | The molecular weight and presence of polar groups suggest a melting point likely above room temperature. Empirical determination is essential for assessing purity. |

| Boiling Point | > 300 °C (Decomposition likely) | High molecular weight and polarity suggest a high boiling point. Thermal decomposition before boiling is common for complex nitroaromatics. |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, DMSO, chloroform | The hydrophobic propyl group and benzene ring limit water solubility. Polarity of the nitro and amine functions allows dissolution in polar organic solvents.[3][5] |

| pKa (of Conjugate Acid) | < 1 (Predicted) | The aniline nitrogen's basicity is significantly reduced by the potent electron-withdrawing effect of the ortho-nitro group. This is a critical parameter to determine experimentally for applications in medicinal chemistry. |

Experimental Protocols for Characterization

The following sections provide robust, step-by-step protocols for determining the key physicochemical properties of the title compound. The methodologies are selected to ensure accuracy and provide self-validating data critical for research and development.

Melting Point Determination: A Criterion for Purity

Principle: The melting point of a crystalline solid is a fundamental physical property that serves as a reliable indicator of purity. A pure compound typically exhibits a sharp melting range (0.5-1.0°C), whereas the presence of impurities will cause a depression of the melting point and a broadening of the melting range.[6] This protocol details the use of a modern digital melting point apparatus.

Methodology:

-

Sample Preparation:

-

Ensure the crystalline sample is completely dry. If necessary, dry under vacuum.

-

Place a small amount of the sample on a watch glass and crush it into a fine, uniform powder using a spatula or mortar and pestle. Causality: Large crystals pack poorly, creating air pockets that lead to uneven heat transfer and inaccurate readings.[7]

-

-

Capillary Tube Loading:

-

Press the open end of a capillary tube into the powdered sample until a small amount (1-2 mm in height) enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end. To facilitate this, the capillary can be dropped, sealed-end down, through a long glass tube.[7][8]

-

-

Measurement - Rapid Approximation (Optional but Recommended):

-

Measurement - Precise Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.

-

Insert a new, freshly prepared capillary tube.

-

Set the heating rate to a slow, controlled value of 1-2°C per minute. Causality: A slow ramp rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, providing an accurate reading.[7]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely liquefied (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Validation:

-

Repeat the precise determination at least twice. Consistent results validate the measurement.

-

Experimental Workflow: Melting Point Determination

Caption: Workflow for accurate melting point determination.

Solubility Profiling: A Tool for Functional Analysis

Principle: A qualitative solubility analysis in various aqueous media acts as a rapid chemical test to confirm the presence of ionizable functional groups.[9][10] The basicity of the aniline nitrogen can be confirmed by its solubility in acidic solution, where it forms a soluble ammonium salt.

Methodology:

-

Solvent Preparation: Prepare separate, clearly labeled test tubes containing 1 mL of each of the following solvents:

-

Deionized Water

-

5% (w/v) Sodium Hydroxide (NaOH)

-

5% (w/v) Sodium Bicarbonate (NaHCO₃)

-

5% (v/v) Hydrochloric Acid (HCl)

-

-

Sample Addition: To each test tube, add approximately 10-20 mg of 4-Bromo-5-methoxy-2-nitro-N-propylaniline.

-

Observation: Vigorously agitate each tube for 30-60 seconds. Observe whether the solid dissolves completely. A compound is considered "soluble" if it dissolves completely at this concentration.[11]

-

Interpretation of Expected Results:

-

Water: Expected to be insoluble . The large, nonpolar structure outweighs the polarity of the functional groups.[5]

-

5% NaOH & 5% NaHCO₃: Expected to be insoluble . The molecule lacks a sufficiently acidic proton (like a phenol or carboxylic acid) to be deprotonated by these bases.

-

5% HCl: Expected to be soluble . The secondary amine of the N-propylaniline group, while weakly basic due to the ortho-nitro substituent, should be protonated by the strong acid to form a water-soluble hydrochloride salt. This positive result is a key confirmation of the compound's basic amine functionality.[9]

-

Logical Workflow: Solubility Classification

Caption: Decision tree for solubility-based functional analysis.

Spectroscopic Elucidation for Structural Confirmation

While specific spectra for this compound are not publicly available, a combination of NMR, IR, and Mass Spectrometry is required to unambiguously confirm its structure upon synthesis.[12]

-

¹H NMR: The spectrum is expected to show distinct signals for: two aromatic protons (singlets or doublets), the N-H proton (a broad signal), the three sets of protons of the propyl group (triplet, sextet, triplet), and a sharp singlet for the methoxy group protons.

-

IR Spectroscopy: Key vibrational bands should confirm the presence of functional groups: N-H stretching (~3350-3450 cm⁻¹), aliphatic and aromatic C-H stretching (~2850-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum provides the molecular weight. Critically, it will display a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) in a roughly 1:1 ratio, which is definitive proof of the presence of a single bromine atom.[12]

Safety and Handling

No specific safety data sheet (SDS) exists for 4-Bromo-5-methoxy-2-nitro-N-propylaniline. However, based on the data for structurally related nitroanilines, the compound should be handled with care.[13][14][15]

-

Potential Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[14][15] Expected to cause skin and serious eye irritation.[14][16]

-

Recommended Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid generation of dust.

-

Wash hands thoroughly after handling.[16]

-

Store in a tightly sealed container in a cool, dry place.

-

References

- 4-Bromo-5-methoxy-2-nitro-N-propylaniline. Google Vertex AI Search.

- Melting point determin

- 4-Bromo-5-methoxy-2-nitro-N-propylaniline | 1280786-69-7. ChemicalBook.

- Experiment 1 - Melting Points. University of Missouri–St. Louis.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Solubility test for Organic Compounds. Marwadi University.

- 4-Bromo-5-ethoxy-2-nitro-N-propylaniline | C11H15BrN2O3 | CID 53216250. PubChem.

- 173312-36-2|4-Bromo-5-methoxy-2-nitroaniline|BLD Pharm. BLD Pharm.

- Melting Point | MIT Digital Lab Techniques Manual. YouTube.

- Measuring the Melting Point. Westlab Canada.

- Melting point determin

- 4-bromo-5-methoxy-2-nitro-aniline | 173312-36-2. Sigma-Aldrich.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of California, Irvine.

- How can you determine the solubility of organic compounds?. Quora.

- SAFETY DATA SHEET - 4-Bromo-2-nitroaniline. Acros Organics.

- 4-Bromo-5-methoxy-2-nitroaniline Properties. ChemicalBook.

- SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. Sigma-Aldrich.

- physical properties of 4-Bromo-2-nitroaniline. Benchchem.

- SAFETY DATA SHEET - Unnamed Compound. Sigma-Aldrich.

- Safety Data Sheet - 4-Bromo-2-methoxy-N-methyl-6-nitroaniline. CymitQuimica.

- SAFETY DATA SHEET - 4-Methoxy-2-nitroaniline. Fisher Scientific.

- 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132. PubChem.

- First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry.

- 4-Bromo-2-nitroaniline 97 875-51-4. Sigma-Aldrich.

- How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally. Guidechem.

- 4-bromo-5-methoxy-2-nitroaniline (C7H7BrN2O3). PubChemLite.

- 4-Bromo-5-methoxy-2-nitroaniline. MySkinRecipes.

- Specifications of 4-Bromo-5-methoxy-2-nitroaniline. Capot Chemical.

- A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline. Benchchem.

- Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline. ChemicalBook.

- Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.

- Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.

Sources

- 1. 4-Bromo-5-methoxy-2-nitro-N-propylaniline [chemdict.com]

- 2. 4-Bromo-5-methoxy-2-nitro-N-propylaniline | 1280786-69-7 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. quora.com [quora.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. youtube.com [youtube.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. m.youtube.com [m.youtube.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Synthesis of 4-Bromo-5-methoxy-2-nitro-N-propylaniline from 2-Nitroaniline

Abstract

This technical guide provides a comprehensive overview of a potential synthetic pathway for 4-Bromo-5-methoxy-2-nitro-N-propylaniline, a substituted aniline derivative of interest in pharmaceutical and chemical research.[1] The synthesis originates from the readily available starting material, 2-nitroaniline. A significant focus of this document is placed on navigating the complex regiochemical challenges inherent in synthesizing a tetra-substituted benzene ring with this specific substitution pattern. The proposed pathway is presented in three core stages: selective bromination to form a key intermediate, a multi-step sequence for the introduction of a methoxy group at the C-5 position, and a final N-alkylation to yield the target molecule. This guide combines established, literature-supported protocols with expert analysis to provide a robust framework for researchers in organic synthesis and drug development.

Strategic Overview & Regiochemical Considerations

The synthesis of 4-Bromo-5-methoxy-2-nitro-N-propylaniline from 2-nitroaniline presents a formidable challenge in controlling regioselectivity during electrophilic aromatic substitution. The starting material, 2-nitroaniline, possesses two functional groups with competing directing effects:

-

Amino Group (-NH₂): A strongly activating, ortho-, para-directing group.

-

Nitro Group (-NO₂): A strongly deactivating, meta-directing group.

The powerful activating nature of the amino group dominates the ring's reactivity. Therefore, incoming electrophiles are primarily directed to the positions ortho and para to it (C4 and C6). This inherent electronic preference makes the direct functionalization of the C5 position, which is meta to the amino group, a non-trivial synthetic hurdle.

This guide proposes a linear, multi-step synthesis designed to overcome these challenges. The overall strategy involves a sequential introduction of the required functional groups, leveraging protection and functional group interconversion where necessary to achieve the desired molecular architecture.

Caption: High-level overview of the three proposed stages.

Stage 1: Selective Bromination of 2-Nitroaniline

Objective: To synthesize 4-Bromo-2-nitroaniline, a key intermediate, by selectively introducing a bromine atom at the C4 position.

Rationale and Mechanistic Insight

Direct bromination of 2-nitroaniline is a well-established electrophilic aromatic substitution. The amino group directs the incoming electrophile (Br⁺) to the para position (C4). The alternative ortho position (C6) is sterically hindered by the adjacent nitro group, making C4 the overwhelmingly favored site of reaction. While elemental bromine can be used, modern methods often employ safer and more selective brominating systems to minimize the formation of polybrominated byproducts and reduce hazards.[2]

One such effective method involves the copper-catalyzed reaction of the aniline with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant.[3] This system generates the electrophilic bromine species in situ, allowing for a controlled and efficient reaction.

Experimental Protocol: Copper-Catalyzed Bromination

This protocol is adapted from a procedure for the regioselective bromination of anilines.[3]

-

Reaction Setup: To a round-bottom flask, add 2-nitroaniline (1.0 g, 7.24 mmol) and a suspension of CuSO₄·5H₂O (0.452 g, 1.81 mmol, 25 mol%) in a 2:1 mixture of acetonitrile (CH₃CN, 20 mL) and water (H₂O, 10 mL). Stir the mixture at 25°C for 15 minutes.

-

Reagent Addition: Cool the mixture to 7°C in an ice bath. Add sodium bromide (NaBr, 1.34 g, 13.0 mmol, 1.8 equiv.) and sodium persulfate (Na₂S₂O₈, 2.41 g, 10.1 mmol, 1.4 equiv.) simultaneously in three portions over 15 minutes.

-

Reaction: Stir the mixture at 7°C for 2 hours, then allow it to warm to 25°C and stir for an additional 22 hours.

-

Workup: Quench the reaction by adding sodium thiosulfate (Na₂S₂O₃, 572 mg, 3.62 mmol).

-

Isolation and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield 4-bromo-2-nitroaniline as a solid.[3]

Stage 2: Introduction of the Methoxy Group at C-5

Objective: To synthesize 4-Bromo-5-methoxy-2-nitroaniline from 4-Bromo-2-nitroaniline.

Rationale and Mechanistic Insight

As previously noted, direct electrophilic substitution at the C5 position of 4-bromo-2-nitroaniline is electronically disfavored. Therefore, a more complex functional group interconversion strategy is required. A plausible, though challenging, hypothetical route involves introducing a placeholder functional group at C5 that can later be converted to a methoxy group. This is achieved via a sequence of nitration, selective reduction, diazotization, and nucleophilic substitution.

Disclaimer: This proposed pathway is theoretical and represents a significant synthetic challenge, particularly in controlling the regioselectivity of the second nitration step. Significant optimization would be required.

Caption: Hypothetical workflow for the challenging C-5 methoxylation.

Experimental Protocols (Hypothetical Sequence)

-

Nitration (The Challenge): The nitration of 4-bromo-2-nitroaniline would need to be performed under carefully controlled conditions, likely yielding a mixture of isomers. The desired 4-bromo-2,5-dinitroaniline would be a minor product compared to the electronically favored 4-bromo-2,6-dinitroaniline and would require extensive chromatographic separation.

-

Selective Reduction: The resulting dinitro compound would undergo selective reduction of one nitro group. The C5-nitro group, being less sterically hindered, might be preferentially reduced using a reagent like sodium sulfide (Na₂S) or tin(II) chloride (SnCl₂).

-

Diazotization and Hydrolysis (Sandmeyer-type Reaction): The newly formed amino group at C5 would be converted to a diazonium salt using sodium nitrite (NaNO₂) in acidic solution at 0-5°C. Gentle heating of the diazonium salt solution would hydrolyze it to a hydroxyl group, yielding 4-bromo-5-hydroxy-2-nitroaniline.

-

Williamson Ether Synthesis: The phenolic hydroxyl group would then be methylated. This is a standard procedure involving deprotonation with a base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like acetone or DMF, followed by reaction with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) to form the methyl ether.

Stage 3: N-Propylation of 4-Bromo-5-methoxy-2-nitroaniline

Objective: To complete the synthesis by introducing a propyl group onto the aniline nitrogen.

Rationale and Mechanistic Insight

N-alkylation of anilines is a standard nucleophilic substitution reaction.[4] The nitrogen atom of the aniline acts as a nucleophile, attacking an alkyl halide (in this case, a propyl halide). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and prevent the formation of the ammonium salt, which would halt the reaction. Competing over-alkylation to form a tertiary amine can be a problem but can often be controlled by using the aniline as the limiting reagent or by choosing appropriate reaction conditions. A one-pot reductive alkylation of the nitro group could also be considered as an alternative green chemistry approach.

Experimental Protocol: Direct N-Alkylation

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-5-methoxy-2-nitroaniline (1.0 equiv.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base and Reagent Addition: Add a mild base, such as potassium carbonate (K₂CO₃, ~1.5-2.0 equiv.), to the solution. Add 1-bromopropane or 1-iodopropane (1.1 equiv.) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture (typically 60-80°C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The final product, 4-Bromo-5-methoxy-2-nitro-N-propylaniline, can be purified by column chromatography on silica gel.

Data Summary

The following table summarizes the key reagents required for the proposed synthesis. Note that quantities for the hypothetical Stage 2 are omitted due to their theoretical nature.

| Stage | Reagent Name | Molar Mass ( g/mol ) | Role |

| Start | 2-Nitroaniline | 138.12 | Starting Material |

| 1 | Copper(II) Sulfate Pentahydrate | 249.69 | Catalyst |

| 1 | Sodium Bromide | 102.89 | Bromine Source |

| 1 | Sodium Persulfate | 238.10 | Oxidant |

| Intermediate | 4-Bromo-2-nitroaniline | 217.02 | Intermediate |

| 3 | 1-Bromopropane | 122.99 | Alkylating Agent |

| 3 | Potassium Carbonate | 138.21 | Base |

| Final | 4-Bromo-5-methoxy-2-nitro-N-propylaniline | 305.15 | Target Molecule |

Conclusion

The synthesis of 4-Bromo-5-methoxy-2-nitro-N-propylaniline from 2-nitroaniline is a complex undertaking that underscores the critical role of regiochemistry in organic synthesis. While the initial bromination and final N-propylation steps are relatively straightforward and based on established methodologies, the introduction of the C5-methoxy group represents a significant synthetic obstacle due to unfavorable directing group effects. The hypothetical pathway presented for this transformation highlights a potential, albeit challenging, solution that would require considerable experimental validation and optimization. This guide provides a foundational framework for researchers, emphasizing both the practical protocols for viable reaction steps and the theoretical considerations necessary to navigate a complex synthetic problem.

References

-

Benchchem. (n.d.). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline. Retrieved from Benchchem's website.[2]

-

A Practical Procedure for Regioselective Bromination of Anilines. (n.d.). Synfacts.[3]

-

Guidechem. (n.d.). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally. Retrieved from Guidechem's website.[5]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from PrepChem.com.[6]

-

Mogilaiah, K., et al. (n.d.). 4-bromo-2-nitroaniline: A multistep synthesis. ProQuest.[7]

-

MySkinRecipes. (n.d.). 4-Bromo-5-methoxy-2-nitroaniline. Retrieved from MySkinRecipes.[1]

-

RSC Publishing. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst. Green Chemistry.

-

RSC Publishing. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry.[4]

Sources

- 1. 4-Bromo-5-methoxy-2-nitroaniline [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. scilit.com [scilit.com]

- 5. Page loading... [wap.guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-bromo-2-nitroaniline: A multistep synthesis - ProQuest [proquest.com]

Spectroscopic Characterization of 4-Bromo-5-methoxy-2-nitro-N-propylaniline: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 4-Bromo-5-methoxy-2-nitro-N-propylaniline. The information herein is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document offers a predictive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's molecular structure and by drawing parallels with structurally similar molecules.

Introduction

4-Bromo-5-methoxy-2-nitro-N-propylaniline is a substituted aniline derivative. Its molecular structure, featuring a bromo, methoxy, nitro, and N-propyl group on an aniline core, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and novel materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformation in chemical reactions.

While direct experimental spectra for this specific compound are not widely available in public databases, this guide will provide a robust, predicted spectroscopic profile. This predictive analysis is grounded in the fundamental principles of each spectroscopic technique and supported by data from analogous compounds.

Molecular Structure and Predicted Spectroscopic Behavior

The chemical structure of 4-Bromo-5-methoxy-2-nitro-N-propylaniline is presented below:

A simplified representation of 4-Bromo-5-methoxy-2-nitro-N-propylaniline.

The key structural features that will dictate the spectroscopic output are:

-

An aromatic ring with two protons.

-

A secondary amine with an attached n-propyl group.

-

A methoxy group.

-

A nitro group.

-

A bromine atom.

Each of these functional groups will give rise to characteristic signals in the NMR, IR, and MS spectra, allowing for a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 4-Bromo-5-methoxy-2-nitro-N-propylaniline, both ¹H and ¹³C NMR will provide crucial information.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum will exhibit distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.5 | Singlet | 1H |

| Aromatic-H | 6.5 - 7.0 | Singlet | 1H |

| NH | 5.0 - 6.0 | Triplet | 1H |

| OCH₃ | 3.8 - 4.0 | Singlet | 3H |

| N-CH₂ | 3.0 - 3.4 | Quartet | 2H |

| CH₂ | 1.5 - 1.8 | Sextet | 2H |

| CH₃ | 0.9 - 1.2 | Triplet | 3H |

Interpretation and Rationale:

-

Aromatic Protons: The two protons on the benzene ring are in different chemical environments and are expected to appear as two distinct singlets. Their exact chemical shifts will be influenced by the cumulative electronic effects of the substituents.

-

Amine Proton (NH): The proton on the secondary amine will likely appear as a triplet due to coupling with the adjacent methylene (N-CH₂) group. Its chemical shift can be broad and is solvent-dependent.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet.

-

N-Propyl Protons:

-

The methylene group attached to the nitrogen (N-CH₂) will be deshielded and is predicted to be a quartet due to coupling with the adjacent methylene and the NH proton.

-

The middle methylene group (CH₂) will show a more complex splitting pattern, likely a sextet, from coupling with the adjacent CH₂ and CH₃ groups.

-

The terminal methyl group (CH₃) will be the most shielded of the propyl chain and will appear as a triplet due to coupling with the adjacent methylene group.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NH | 145 - 155 |

| C-NO₂ | 140 - 150 |

| C-O | 150 - 160 |

| C-Br | 110 - 120 |

| Aromatic C-H | 100 - 120 |

| Aromatic C-H | 95 - 110 |

| OCH₃ | 55 - 65 |

| N-CH₂ | 45 - 55 |

| CH₂ | 20 - 30 |

| CH₃ | 10 - 15 |

Interpretation and Rationale:

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing nitro group and the electronegative nitrogen and oxygen atoms will be the most deshielded. The carbon bearing the bromine atom will also have a characteristic shift.

-

Aliphatic Carbons: The carbons of the N-propyl group and the methoxy group will appear in the more upfield region of the spectrum, with the N-CH₂ being the most deshielded of the propyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| N-O Stretch (nitro group) | 1500 - 1550 and 1300 - 1350 | Strong, two bands |

| C-O Stretch (aryl ether) | 1200 - 1275 (asymmetric) and 1000 - 1075 (symmetric) | Strong |

| C-N Stretch (aromatic amine) | 1250 - 1350 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Interpretation and Rationale:

-

N-H Stretch: A characteristic peak for the secondary amine should be observed in the 3300-3500 cm⁻¹ region.

-

C-H Stretches: The spectrum will show distinct absorption bands for aromatic and aliphatic C-H stretching vibrations.

-

Nitro Group: The presence of the nitro group will be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.

-

Aryl Ether: The C-O stretching of the methoxy group attached to the aromatic ring will result in strong absorptions.

-

C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, there will be two peaks of approximately equal intensity:

-

M⁺: for the isotope ⁷⁹Br

-

[M+2]⁺: for the isotope ⁸¹Br

-

-

Predicted Molecular Weight: The monoisotopic mass of C₁₀H₁₃⁷⁹BrN₂O₃ is approximately 288.01 g/mol , and for C₁₀H₁₃⁸¹BrN₂O₃ is approximately 290.01 g/mol .

-

Key Fragmentation Patterns:

-

Loss of the propyl group: A significant fragment corresponding to the loss of the C₃H₇ radical.

-

Loss of the nitro group: Fragmentation involving the loss of NO₂.

-

Loss of the methoxy group: A fragment resulting from the cleavage of the O-CH₃ bond.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the propyl chain.

-

The fragmentation pattern will provide a unique fingerprint for the molecule, confirming the connectivity of its different parts.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires adherence to standardized experimental protocols.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.

-

Ionization Technique:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds, which will likely produce the protonated molecule [M+H]⁺.

-

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap) to obtain accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 4-Bromo-5-methoxy-2-nitro-N-propylaniline.

Caption: General workflow for the spectroscopic characterization of an organic compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of 4-Bromo-5-methoxy-2-nitro-N-propylaniline. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for the identification and characterization of this compound. The structural insights gained from such analyses are crucial for its application in research and development. It is important to note that while these predictions are based on sound scientific principles, experimental verification is essential for definitive structural confirmation.

References

-

PubChem. 4-Bromo-5-ethoxy-2-nitro-N-propylaniline. National Center for Biotechnology Information. [Link]

-

SpectraBase. 4-bromo-2-[(4-methoxy-2-nitrophenyl)thio]aniline. [Link]

-

PubChemLite. 4-bromo-5-methoxy-2-nitroaniline. [Link]

-

NIST WebBook. Benzenamine, 4-bromo-. [Link]

- Google Patents. Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

PubChem. 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information. [Link]

A Technical Guide to the Solubility of 4-Bromo-5-methoxy-2-nitro-N-propylaniline in Common Organic Solvents

Abstract

The characterization of a compound's physicochemical properties is a cornerstone of chemical research and pharmaceutical development. Among these, solubility is a critical parameter that influences everything from reaction kinetics and purification strategies to bioavailability and formulation. This guide provides an in-depth analysis of the solubility profile of 4-Bromo-5-methoxy-2-nitro-N-propylaniline. Due to the limited availability of direct experimental data for this specific molecule, this paper establishes a robust theoretical framework to predict its behavior. We analyze the influence of its constituent functional groups, compare it with structurally similar compounds, and provide detailed, field-proven experimental protocols for the empirical determination of both thermodynamic and kinetic solubility. This document is intended to serve as a practical and authoritative resource for scientists working with this compound or similar substituted anilines.

Introduction: The Critical Role of Solubility

4-Bromo-5-methoxy-2-nitro-N-propylaniline is a substituted aromatic amine whose structural complexity suggests its potential utility as an intermediate in the synthesis of more complex molecules, such as novel benzimidazoles with potential antibacterial activity.[1] The successful application of this compound in any synthetic or biological context is fundamentally dependent on its ability to be dissolved in a suitable solvent.

Understanding the solubility of a compound is paramount for:

-

Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical reactions.

-

Purification: Selecting appropriate solvents for techniques like crystallization and chromatography.

-

Biological Screening: Preparing stock solutions and ensuring the compound remains in solution during in vitro assays to avoid unreliable results.[2]

-

Formulation Development: For drug candidates, solubility directly impacts oral bioavailability and the feasibility of creating stable dosage forms.[3]

This guide will first deconstruct the molecule to predict its solubility based on established chemical principles and then provide actionable protocols for its experimental validation.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" is the foundational principle of solubility.[4] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of 4-Bromo-5-methoxy-2-nitro-N-propylaniline is a composite of the contributions from its various functional groups.

Molecular Structure Analysis:

Caption: Key functional groups of 4-Bromo-5-methoxy-2-nitro-N-propylaniline and their impact on solubility.

-

Polarity Drivers: The nitro (-NO₂) group is strongly polar and can act as a hydrogen bond acceptor. The methoxy (-OCH₃) group's ether linkage is also polar and a hydrogen bond acceptor. The secondary amine (-NH-) of the N-propylamino group is capable of both donating and accepting hydrogen bonds. These groups will promote solubility in polar solvents.[5][6]

-

Non-Polarity Drivers: The benzene ring itself is a large, non-polar, hydrophobic core. The bromo (-Br) substituent and the propyl chain (-CH₂CH₂CH₃) further increase the non-polar surface area and molecular weight, which tends to decrease solubility in highly polar solvents like water.

Overall Prediction: The molecule possesses both significant polar and non-polar characteristics, suggesting it will be what is often termed "sparingly soluble" or "slightly soluble" in water but will exhibit good solubility in a range of organic solvents of intermediate to high polarity. Its solubility in non-polar solvents like hexane is expected to be low due to the presence of multiple polar functional groups. Structurally similar compounds like 4-Bromo-2-nitroaniline are reported to be soluble in organic solvents such as ethanol and acetone.[7][8] Similarly, p-Anisidine, which contains a methoxy group and an amino group, is soluble in ethanol, ether, and acetone.[9][10]

Predicted Solubility Profile

Based on the structural analysis and data from analogous compounds, the following qualitative solubility profile for 4-Bromo-5-methoxy-2-nitro-N-propylaniline is proposed. This table serves as a starting point for solvent selection in experimental work.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Insoluble to Very Low | The molecule's multiple polar groups (-NO₂, -NH, -OCH₃) are incompatible with the non-polar nature of these solvents.[4] |

| Polar Aprotic | Dichloromethane (DCM) | Moderately Soluble | DCM can engage in dipole-dipole interactions but cannot hydrogen bond. It should be sufficient to solvate the molecule. |

| Tetrahydrofuran (THF) | Soluble | The ether oxygen in THF can act as a hydrogen bond acceptor, interacting favorably with the amine proton. | |

| Acetone | Soluble | The polar carbonyl group makes acetone a good solvent for many organic compounds, including similar nitroanilines.[7] | |

| Dimethylformamide (DMF) | Highly Soluble | DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions, making it an excellent solvent for complex organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful, highly polar solvent often used to create stock solutions for biological screening due to its ability to dissolve a wide range of compounds.[2] | |

| Polar Protic | Methanol, Ethanol | Soluble | These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating all polar sites on the molecule. Substituted nitroanilines generally show good solubility in alcohols.[8][11] |

| Water | Very Low to Insoluble | While the molecule has hydrogen bonding capabilities, the large hydrophobic backbone (aromatic ring, bromo group, propyl chain) is expected to dominate, leading to poor aqueous solubility.[12] |

Experimental Determination of Solubility: Protocols and Workflows

Theoretical predictions must be confirmed by empirical data. The two most common and relevant methods for determining solubility in a drug discovery and development context are the Thermodynamic (Equilibrium) Solubility Assay and the Kinetic Solubility Assay .[13]

Thermodynamic Solubility via the Shake-Flask Method

This is the gold-standard method for determining the true equilibrium solubility of a compound.[14] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 4-Bromo-5-methoxy-2-nitro-N-propylaniline to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Pipette a precise volume (e.g., 1 mL) of the desired organic solvent into the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Allow the mixture to equilibrate for a period of 24 to 48 hours.[15] This extended time ensures the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at high speed or filter the slurry through a syringe filter (e.g., 0.22 µm PTFE for organic solvents).

-

Quantification:

-

Carefully take a known volume of the clear, saturated filtrate/supernatant.

-

Dilute this aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

High-Throughput Kinetic Solubility Assay

Kinetic solubility is often measured in early-stage drug discovery to quickly assess a compound's behavior under non-equilibrium conditions, which can be relevant to in vitro biological assays.[13][16] This method typically involves adding a concentrated DMSO stock solution of the compound to an aqueous or buffer system and measuring the point at which it precipitates. A similar protocol can be adapted for organic solvents.

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

Step-by-Step Protocol (Turbidimetric Method):

-

Stock Solution: Prepare a high-concentration stock solution of 4-Bromo-5-methoxy-2-nitro-N-propylaniline in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: Using a liquid handler or multichannel pipette, add a small, precise volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96- or 384-well microplate.

-

Solvent Addition: Add the test solvent to the wells to achieve a range of final compound concentrations.

-

Incubation: Seal the plate and shake for 1-2 hours at a constant temperature (e.g., 25 °C).[17]

-

Detection: Measure the turbidity (cloudiness) of each well using a plate-based nephelometer or a spectrophotometer that can measure light scattering.

-

Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.[18]

Safety, Handling, and Disposal

As a substituted nitroaromatic compound, 4-Bromo-5-methoxy-2-nitro-N-propylaniline should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.[1]

-

Disposal: Dispose of the compound and any solutions in accordance with local, state, and federal regulations for chemical waste.

Conclusion

While direct, published solubility data for 4-Bromo-5-methoxy-2-nitro-N-propylaniline is scarce, a thorough analysis of its molecular structure provides a strong basis for predicting its solubility profile. The presence of multiple polar functional groups combined with a significant non-polar scaffold suggests high solubility in polar aprotic solvents (like DMSO and DMF) and polar protic solvents (like ethanol), with limited solubility in non-polar solvents and water. This guide provides the necessary theoretical foundation and, critically, the detailed experimental protocols for researchers to empirically determine the precise solubility of this compound in any solvent of interest. Adherence to these standardized methods will ensure the generation of high-quality, reliable data crucial for advancing research and development objectives.

References

- TutorChase. "How do functional groups affect solubility in organic compounds?". TutorChase. Accessed January 15, 2026.

- Enamine. "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)". Enamine. Accessed January 15, 2026.

- American Chemical Society. "Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures". Organic Process Research & Development, 2020.

- Solubility of Things. "Functional Groups: Definition and Importance". Solubility of Things. Accessed January 15, 2026.

- Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". Dissolution Technologies, 2014.

- University of Calgary. "Solubility of Organic Compounds". chem.ucalgary.ca. Accessed January 15, 2026.

- Chemistry For Everyone. "How To Predict Solubility Of Organic Compounds?". YouTube, 2025.

- Enamine. "Shake-Flask Solubility Assay". Enamine. Accessed January 15, 2026.

- Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". Protocols.io, 2024.

- National Institutes of Health. "Determination of aqueous solubility by heating and equilibration: A technical note". NIH. Accessed January 15, 2026.

- Vedantu. "How do functional groups influence solubility class 11 chemistry CBSE". Vedantu. Accessed January 15, 2026.

- PubMed Central. "Physics-Based Solubility Prediction for Organic Molecules". PMC, 2025.

- TradeIndia. "4-Bromo-2-nitroaniline CAS: 875-51-4 - Medicine Grade Bulk Supply at Attractive Prices". TradeIndia. Accessed January 15, 2026.

- University of Strathclyde. "Physics-based solubility prediction for organic molecules".

- Fiveable. "Solubility in organic solvents Definition - Organic Chemistry II Key Term". Fiveable. Accessed January 15, 2026.

- PubMed. "In vitro solubility assays in drug discovery". PubMed. Accessed January 15, 2026.

- ResearchGate. "Solubilities of nitroanilines in different solvents at 303 K.".

- PubMed Central.

- Solubility of Things. "4-Nitroaniline". Solubility of Things. Accessed January 15, 2026.

- AxisPharm. "Kinetic Solubility Assays Protocol". AxisPharm. Accessed January 15, 2026.

- Inventiva Pharma. "Solubility Toolbox for Successful Design of Drug Candidates". Inventiva Pharma. Accessed January 15, 2026.

- Sygnature Discovery. "Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic". Sygnature Discovery. Accessed January 15, 2026.

- Ketone Pharma. "4-Bromoaniline: Properties, Applications, Safety & Insights". Ketone Pharma. Accessed January 15, 2026.

- ChemicalBook. "4-Bromo-5-methoxy-2-nitroaniline | 173312-36-2". ChemicalBook, 2025.

- PubChem. "2-Nitroaniline". PubChem. Accessed January 15, 2026.

- BenchChem. "physical properties of 4-Bromo-2-nitroaniline". BenchChem. Accessed January 15, 2026.

- PubChem. "P-Anisidine". PubChem. Accessed January 15, 2026.

- Reddit. "Solubility of 4-bromo aniline in solvents?". Reddit, 2021.

- ChemRxiv.

- PubChemLite. "4-bromo-5-methoxy-2-nitroaniline (C7H7BrN2O3)". PubChemLite. Accessed January 15, 2026.

- ACS Publications. "Synthesis, characterization, and properties of poly(N-alkylanilines)".

- Wikipedia. "p-Anisidine". Wikipedia. Accessed January 15, 2026.

- ChemicalBook. "2-BROMO-4-NITROANILINE CAS#: 13296-94-1". ChemicalBook. Accessed January 15, 2026.

- BenchChem. "An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-2-nitroaniline". BenchChem. Accessed January 15, 2026.

- ChemicalBook. "The Solubility of Aniline". ChemicalBook, 2022.

- Chemistry Stack Exchange. "Basicity Alteration Due To Ortho Effect In Methoxy Aniline System". Chemistry Stack Exchange, 2015.

- PubChem. "4-Methoxy-2-nitroaniline". PubChem. Accessed January 15, 2026.

- PubChem. "3-Nitroaniline". PubChem. Accessed January 15, 2026.

- Sigma-Aldrich. "4-Bromo-2-nitroaniline 97 875-51-4". Sigma-Aldrich. Accessed January 15, 2026.

- BLD Pharm. "173312-36-2|4-Bromo-5-methoxy-2-nitroaniline". BLD Pharm. Accessed January 15, 2026.

- ScienceDirect. "Preparation of organo-soluble polyanilines in ionic liquid". ScienceDirect, 2005.

- Wikipedia. "m-Anisidine". Wikipedia. Accessed January 15, 2026.

- Reddit.

Sources

- 1. 4-Bromo-5-methoxy-2-nitroaniline | 173312-36-2 [chemicalbook.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 5. tutorchase.com [tutorchase.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-Bromo-2-nitroaniline CAS: 875-51-4 - Medicine Grade Bulk Supply at Attractive Prices [nbinnochem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. p-Anisidine - Wikipedia [en.wikipedia.org]

- 11. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. enamine.net [enamine.net]

- 16. inventivapharma.com [inventivapharma.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

The In-Depth Technical Guide to the Reactivity of Halogenated Nitroanilines in Nucleophilic Aromatic Substitution

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: From Building Blocks to Breakthroughs

In the intricate world of synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors, halogenated nitroanilines stand as unassuming yet pivotal building blocks. Their true potential is unlocked through a nuanced understanding of their reactivity, primarily in the context of nucleophilic aromatic substitution (SNAr). This guide moves beyond a mere recitation of facts, offering a deep dive into the causality behind experimental choices and providing a framework for predicting and controlling reaction outcomes. As a senior application scientist, my aim is to bridge theoretical principles with practical, field-tested knowledge, empowering you to leverage these versatile molecules with precision and confidence.

The Heart of the Matter: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Unlike the more familiar SN1 and SN2 reactions of aliphatic systems, nucleophilic substitution on an aromatic ring proceeds through a distinct addition-elimination pathway.[1] This is a consequence of the high energy barrier to backside attack on an sp2-hybridized carbon within the plane of the aromatic ring.[2] The SNAr mechanism is a two-step process:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3] The aromaticity of the ring is temporarily disrupted during this stage.[4]

-

Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.[4]

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Decoding Reactivity: The Interplay of Electronic Effects

The facility of the SNAr reaction on halogenated nitroanilines is governed by a delicate balance of electronic effects from the substituents on the aromatic ring.

The Activating Power of the Nitro Group

The nitro group (-NO2) is a powerful electron-withdrawing group, and its presence is paramount for activating the aromatic ring towards nucleophilic attack.[3] It deactivates the ring for electrophilic substitution but activates it for nucleophilic substitution.[1] This activation is most pronounced when the nitro group is positioned ortho or para to the halogen leaving group.[1] In these positions, the nitro group can effectively stabilize the negative charge of the Meisenheimer complex through resonance, delocalizing the electron density onto its oxygen atoms. A meta-positioned nitro group offers no such resonance stabilization, rendering the substrate significantly less reactive.[1]

The Duality of the Amino Group

The amino group (-NH2) is an electron-donating group, which generally deactivates the aromatic ring towards nucleophilic attack by increasing its electron density.[3] However, in the context of halogenated nitroanilines, its deactivating influence is often outweighed by the strong activation provided by the nitro group. The presence of the amino group is often a strategic necessity for subsequent synthetic transformations, making these compounds valuable bifunctional building blocks.

The Counterintuitive Role of the Halogen Leaving Group

In SNAr reactions, the typical leaving group trend observed in aliphatic substitutions (I > Br > Cl > F) is inverted. The reactivity order for halogens in SNAr is generally:

F > Cl > Br > I [3]

This counterintuitive trend is a direct consequence of the rate-determining step being the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine strongly stabilizes the developing negative charge in the Meisenheimer complex through a powerful inductive effect.[3] This stabilization of the transition state leading to the intermediate lowers the activation energy and accelerates the reaction.

Quantitative Insights into Reactivity: A Comparative Analysis

The following table summarizes the comparative reactivity of representative halogenated nitroanilines in SNAr reactions. While exact rate constants are highly dependent on the specific nucleophile, solvent, and temperature, the general trends are consistently observed.

| Halogenated Nitroaniline | Halogen Leaving Group | Relative Reactivity in SNAr | Rationale |

| 4-Fluoro-2-nitroaniline | Fluorine | Fastest | High electronegativity of fluorine provides a strong inductive effect, stabilizing the Meisenheimer intermediate.[3] |

| 4-Chloro-2-nitroaniline | Chlorine | Intermediate | Less electronegative than fluorine, leading to lower stabilization of the intermediate and thus slower reaction rates. |

| 4-Bromo-2-nitroaniline | Bromine | Slow | Weaker inductive effect compared to chlorine, resulting in further reduced reactivity. |

| 4-Iodo-2-nitroaniline | Iodine | Slowest | The least electronegative of the common halogens, providing the least stabilization to the Meisenheimer complex. |

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on the rates and equilibria of reactions involving benzene derivatives.[5][6] For SNAr reactions, a plot of the logarithm of the rate constant (log k) versus the Hammett substituent constant (σ) for a series of substituted nucleophiles or substrates can provide valuable mechanistic insights.

A positive slope (ρ value) for the Hammett plot indicates that the reaction is favored by electron-withdrawing groups, which is consistent with the development of negative charge in the transition state, as is the case in the formation of the Meisenheimer complex.[2] The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.

Caption: A representative Hammett plot for an SNAr reaction, showing a positive correlation between the reaction rate and the electron-withdrawing nature of the substituent.

The Practitioner's Corner: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step methodologies for common SNAr reactions involving halogenated nitroanilines.

Protocol 1: Synthesis of N-Substituted Nitroanilines via Amination

This protocol describes a general procedure for the reaction of a halogenated nitroaniline with a primary or secondary amine.

Materials:

-

Halogenated nitroaniline (e.g., 4-fluoro-2-nitroaniline) (1.0 eq)

-

Amine (primary or secondary) (1.1 - 1.5 eq)

-

Base (e.g., K2CO3 or Et3N) (2.0 eq)

-

Solvent (e.g., DMF or DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO4

-

Silica gel for column chromatography

Procedure:

-

Dissolve the halogenated nitroaniline in the chosen solvent in a round-bottom flask.

-

Add the amine nucleophile to the solution.

-

Add the base to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-100 °C, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Aryl Ethers via Reaction with Alkoxides/Phenoxides

This protocol outlines the synthesis of aryl ethers from halogenated nitroanilines and alcohols or phenols.

Materials:

-

Halogenated nitroaniline (e.g., 4-chloro-2-nitroaniline) (1.0 eq)

-

Alcohol or phenol (1.2 eq)

-

Strong base (e.g., NaH or t-BuOK) (1.2 eq)

-

Anhydrous solvent (e.g., THF or DMF)

-

Saturated aqueous NH4Cl

-

Ethyl acetate

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the strong base portion-wise and stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

-

Add the halogenated nitroaniline to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Protocol 3: Kinetic Analysis of SNAr Reactivity using UV-Vis Spectrophotometry

This protocol provides a method to quantitatively compare the reaction rates of different halogenated nitroanilines.[3]

Caption: Experimental workflow for the comparative kinetic analysis of SNAr reactions.

Applications in Drug Discovery and Development

The predictable reactivity and versatility of halogenated nitroanilines make them invaluable in the synthesis of pharmaceutical agents. A notable example is their use in the synthesis of heterocyclic scaffolds like phenoxazines and phenothiazines, which are present in a variety of biologically active compounds.[7][8] The SNAr reaction provides a reliable method for constructing these core structures.

Furthermore, the amino and nitro functionalities on the aniline ring offer orthogonal synthetic handles for further elaboration, allowing for the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.

Conclusion: A Foundation for Innovation